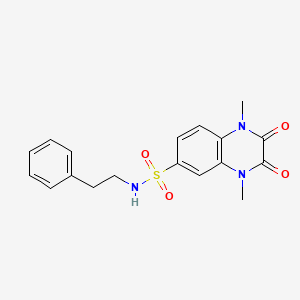
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline ring, sulfonamide group, and phenylethyl substituent
准备方法
The synthesis of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoxaline intermediate with a sulfonyl chloride in the presence of a base.
Addition of the Phenylethyl Group: The final step includes the alkylation of the sulfonamide intermediate with a phenylethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinoxalines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions.
相似化合物的比较
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline ring structure and have similar electronic properties.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and exhibit similar biological activities.
Phenylethyl Substituted Compounds: These compounds have the phenylethyl group and show similar pharmacological properties.
The uniqueness of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C18H19N3O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-20-15-9-8-14(12-16(15)21(2)18(23)17(20)22)26(24,25)19-11-10-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3 |
InChI 键 |
MMHDGQCLZKYUTN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)N(C(=O)C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester](/img/structure/B11074559.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)
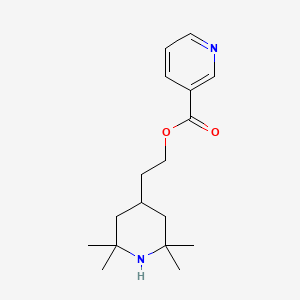
![1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11074570.png)
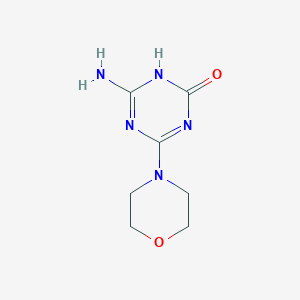
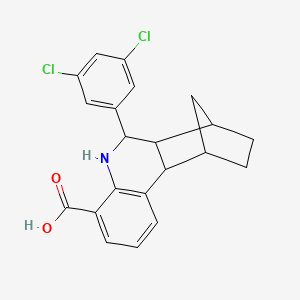
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)
![3-(4-fluorophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11074596.png)
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)
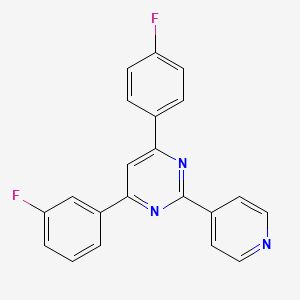
![4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11074608.png)
![2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11074612.png)
![2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B11074620.png)
